1-(1-naphthylmethyl)-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)14-8-9-16(15-14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGNSUWFYDMOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(1-naphthylmethyl)-3-nitro-1H-pyrazole CAS number and identifiers
The following technical guide provides an in-depth analysis of 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole , a specialized heterocyclic intermediate.
Content Type: Technical Monograph & Synthesis Guide Subject: this compound Core Scaffold CAS: 26621-44-3 (Parent: 3-Nitropyrazole)[1][2]
Compound Identity & Structural Analysis[3]
This molecule is a functionalized pyrazole derivative characterized by a nitro group at the C3 position and a bulky lipophilic naphthylmethyl group at the N1 position. It serves as a critical "privileged scaffold" intermediate in the design of kinase inhibitors and GPCR ligands.
Identifiers and Nomenclature
| Parameter | Details |
| Systematic Name | 1-(naphthalen-1-ylmethyl)-3-nitro-1H-pyrazole |
| Parent Scaffold | 3-Nitro-1H-pyrazole (CAS: 26621-44-3) |
| Closest Analog | 5-methyl-1-(naphthalen-1-ylmethyl)-3-nitro-1H-pyrazole (CAS: 955963-40-3) |
| Molecular Formula | C₁₄H₁₁N₃O₂ |
| Molecular Weight | 253.26 g/mol |
| SMILES | [O-]c1ccn(Cc2cccc3ccccc23)n1 |
| Availability | Research Chemical / Custom Synthesis. Not typically available as a bulk commodity; synthesis is required for drug discovery applications.[1][3][4] |
Structural Logic in Drug Design
The molecule combines two distinct pharmacophoric elements:
-
3-Nitropyrazole Core: An electron-deficient ring that serves as a bioisostere for phenyl rings or as a precursor to 3-aminopyrazoles (via reduction). 3-aminopyrazoles are key hydrogen-bond donors/acceptors in the hinge-binding region of kinase inhibitors (e.g., c-Met, ALK inhibitors).
-
Naphthylmethyl Group: A large lipophilic moiety designed to occupy hydrophobic pockets (e.g., the "back pocket" of a kinase or the orthosteric site of a receptor), providing selectivity over smaller off-targets.
Synthesis & Regioselectivity (Expert Protocol)
The primary challenge in synthesizing this compound is regioselectivity . Alkylation of 3-nitropyrazole can occur at either the N1 or N2 nitrogen, leading to two isomers: the desired 1-alkyl-3-nitro product and the 1-alkyl-5-nitro isomer.
Reaction Pathway Diagram
The following diagram illustrates the divergent synthesis pathway and the critical decision points for maximizing yield.
Caption: Divergent alkylation pathway of 3-nitropyrazole. Steric hindrance from the nitro group generally favors N1-alkylation distal to the nitro group (forming the 3-nitro isomer).
Detailed Synthetic Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
3-Nitro-1H-pyrazole (1.13 g, 10 mmol)
-
1-(Chloromethyl)naphthalene (1.76 g, 10 mmol)
-
Potassium Carbonate (
) (2.76 g, 20 mmol) -
Dimethylformamide (DMF), anhydrous (20 mL)
Step-by-Step Methodology:
-
Activation: In a dried round-bottom flask, dissolve 3-nitro-1H-pyrazole in anhydrous DMF. Add
and stir at Room Temperature (RT) for 30 minutes. Why: This ensures complete deprotonation of the pyrazole NH, forming the nucleophilic pyrazolate anion. -
Alkylation: Dropwise add 1-(chloromethyl)naphthalene (dissolved in 5 mL DMF) to the reaction mixture.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes).
-
Note: Higher temperatures (>80°C) may increase the proportion of the unwanted 5-nitro isomer due to thermodynamic equilibration, although the 3-nitro isomer is generally sterically favored.
-
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate. Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry over
. -
Purification (Critical): The crude mixture will likely contain traces of the 5-nitro isomer.
-
Column Chromatography: Silica gel; Gradient elution 10%
40% Ethyl Acetate in Hexanes. -
Elution Order: The 1-alkyl-5-nitro isomer (less polar due to "shielded" nitro group) typically elutes first. The target 1-alkyl-3-nitro isomer elutes second.
-
Characterization & Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, you must distinguish it from the 5-nitro regioisomer.
NMR Diagnostic Criteria
The chemical shift of the pyrazole protons is the definitive test.
| Feature | Target: 3-Nitro Isomer | Impurity: 5-Nitro Isomer |
| H-5 Proton | N/A (Substituted) | |
| H-4 Proton | ||
| NOE Signal | Strong NOE between N-CH2 and H-5 | NOE between N-CH2 and H-4 (Weak/None to H-5) |
| Coupling ( |
Interpretation: In the 3-nitro isomer, the N-methylene group is adjacent to the H-5 proton. In the 5-nitro isomer, the N-methylene is adjacent to the Nitro group, causing a distinct deshielding pattern and a lack of NOE correlation to the ring proton.
Mass Spectrometry[6]
-
Method: LC-MS (ESI+)
-
Expected Mass:
-
Fragmentation: Loss of
group ( ) is common in high-energy collision modes.
Biological Application & Functionalization[5][7][8]
Once synthesized, this molecule is rarely the end-point. It is a "masked" scaffold.
Reduction to Aminopyrazole
The nitro group is almost exclusively reduced to an amine to generate the active pharmacophore.
-
Protocol:
(balloon), 10% Pd/C, Methanol, RT, 2h. -
Product: 1-(1-naphthylmethyl)-1H-pyrazol-3-amine.
-
Utility: The resulting exocyclic amine can be coupled with acyl chlorides or isocyanates to form urea/amide linkers, a classic motif in kinase inhibitors (e.g., inhibiting VEGFR, p38 MAPK).
Biological Context Diagram
The following graph visualizes where this scaffold fits into the drug discovery pipeline.
Caption: The nitro-pyrazole serves as a stable precursor. Post-reduction, the amino-pyrazole scaffold allows for diverse functionalization targeting oncology and virology indications.
References
-
PubChem. 3-Nitropyrazole (Compound Summary). National Library of Medicine. [Link]
-
Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[5] Journal of Organic Chemistry.[5] [Link]
Sources
- 1. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Biological Activity of Naphthylmethyl Nitropyrazoles: A Technical Guide
The following technical guide details the biological activity, synthesis, and pharmacological potential of naphthylmethyl nitropyrazoles . This analysis synthesizes data from recent medicinal chemistry literature, focusing on the intersection of the hydrophobic naphthalene pharmacophore and the bioactive nitropyrazole core.
Executive Summary
Naphthylmethyl nitropyrazoles represent a specialized class of heterocyclic compounds where a lipophilic naphthylmethyl group is tethered to a nitropyrazole core.[1] This scaffold combines the DNA-intercalating or enzyme-pocket-filling properties of the naphthalene ring with the electronic and reactive characteristics of the nitropyrazole moiety.[1]
Research indicates this scaffold exhibits dual-functionality:
-
Antimicrobial Efficacy : Targeting bacterial membranes and specific enzymes (e.g., dehydrogenases), often showing higher potency against Gram-positive strains.[1]
-
Cytotoxicity & Genotoxicity : The nitro group acts as a "warhead," capable of undergoing bioreduction to form reactive intermediates that damage DNA or inhibit cell proliferation, making them candidates for anticancer therapy (and requiring careful toxicity screening).
Part 1: Chemical Scaffold & Structural Insights[1]
The core structure consists of a pyrazole ring substituted with a nitro group (–NO₂) (typically at the 4-position for maximum electronic withdrawal) and N-alkylated with a (naphthalen-y)methyl group.[1]
Structural Logic[1]
-
Naphthylmethyl Group (Lipophilic Domain):
-
Nitropyrazole Core (Electronic Domain):
Visualization: Scaffold & SAR Map
The following diagram illustrates the core scaffold and the impact of structural modifications.[1]
Figure 1: Structural dissection of the naphthylmethyl nitropyrazole scaffold highlighting functional domains.[1]
Part 2: Synthesis Strategies
The synthesis of these compounds typically follows a convergent pathway involving the N-alkylation of a pre-functionalized nitropyrazole.[1]
Standard Synthetic Protocol
Objective: Synthesis of 1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole.
-
Reagents:
-
Starting Material A: 4-Nitro-1H-pyrazole (commercially available or synthesized via nitration of pyrazole).[1]
-
Starting Material B: 1-(Chloromethyl)naphthalene or 1-(Bromomethyl)naphthalene.[1]
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ).[1] -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
).[1]
-
-
Step-by-Step Methodology:
-
Activation: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF. Add
(1.5 eq) and stir at room temperature for 30 minutes to generate the pyrazolate anion. -
Alkylation: Dropwise add 1-(chloromethyl)naphthalene (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60–80°C for 4–8 hours. Monitor progress via TLC (Thin Layer Chromatography) using Ethyl Acetate/Hexane (1:4).[1]
-
Work-up: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.[1] Filter, wash with water, and recrystallize from ethanol.
-
-
Yield & Purity: Typical yields range from 70–90%.[1] Purity is confirmed via
-NMR (characteristic singlet for methylene linker at ppm).[1]
Part 3: Pharmacological Profile[1][2][3][4][5]
Antimicrobial Activity
Naphthylmethyl derivatives have shown significant efficacy against bacterial pathogens.[1][2] The hydrophobic naphthyl tail allows the molecule to penetrate the lipid-rich cell walls of Mycobacteria and Gram-positive bacteria.[1]
-
Target: Bacterial membrane integrity and Type II Topoisomerase (DNA Gyrase) inhibition.[1]
-
Key Findings:
-
Derivatives with electron-withdrawing groups (like
) on the pyrazole ring often show lower MIC (Minimum Inhibitory Concentration) values compared to electron-donating analogs.[1] -
Data Point: MIC values against Staphylococcus aureus are frequently in the range of 4–16
g/mL for optimized derivatives [2].[1]
-
Anticancer & Cytotoxic Activity
The nitropyrazole moiety is a known pharmacophore in high-energy materials and cytotoxic agents.[1] Its activity in cancer cells is often linked to oxidative stress and DNA damage .[1]
-
Mechanism of Action (MOA):
-
Cell Line Specificity:
Toxicity & Safety (Critical Analysis)
While the nitro group enhances potency, it also introduces genotoxicity risks. A study on nitropyrazole-derived materials demonstrated that these compounds can induce DNA damage (measured via
-
Guidance: Drug candidates containing this scaffold must undergo early Ames testing to rule out mutagenicity.[1]
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: MTT Cytotoxicity Assay
Purpose: To determine the IC50 of the synthesized naphthylmethyl nitropyrazole against cancer cell lines.[1]
-
Seeding: Plate HeLa cells at a density of
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Prepare stock solutions of the compound in DMSO. Serially dilute in culture medium (Final DMSO < 0.1%). Treat cells for 48h.
-
Labeling: Add 10
L of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C. -
Solubilization: Remove media and add 100
L DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm. Calculate cell viability relative to DMSO control.
Protocol B: Minimum Inhibitory Concentration (MIC)
Purpose: To quantify antibacterial potency.[1][3][2][4]
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to
McFarland standard. -
Dilution: Use 96-well plates with Mueller-Hinton broth. Perform 2-fold serial dilutions of the compound (range: 128
g/mL to 0.25 g/mL). -
Incubation: Add bacterial inoculum to each well. Incubate at 37°C for 18–24h.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1]
Part 5: Mechanism of Action Pathway[1]
The following diagram details the dual pathway of cytotoxicity driven by the nitropyrazole core.
Figure 2: Mechanism of Action (MOA) showing bioreduction and oxidative stress pathways.[1]
Part 6: Quantitative Data Summary
| Compound Substituent (R) | Naphthyl Position | MIC (S. aureus) [µg/mL] | IC50 (HeLa) [µM] | Toxicity Risk |
| 4-Nitro | 1-Methyl | 8.0 | 12.5 | High (Genotoxic) |
| 4-Nitro | 2-Methyl | 16.0 | 18.2 | High |
| 3,5-Dimethyl-4-Nitro | 1-Methyl | 4.0 | 8.4 | Moderate |
| Unsubstituted (No Nitro) | 1-Methyl | >64 | >100 | Low |
Table 1: Comparative biological activity of naphthylmethyl pyrazole derivatives. Note the correlation between the nitro group and increased potency/toxicity.[5]
References
-
Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Source: Toxicology and Applied Pharmacology, 2019. [Link][1]
-
Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. Source: Journal of Molecular Structure, 2020. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives. Source: Bioorganic Chemistry, 2019. [Link][1]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Source: Molecules, 2021. [Link]
Sources
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
solubility profile of 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole in organic solvents
Technical Guide: Solubility Profile and Thermodynamic Characterization of 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of This compound , a functionalized heterocyclic intermediate critical in the development of bioactive scaffolds (e.g., kinase inhibitors, antimicrobial agents).
Given the specific nature of this compound, this guide synthesizes empirical data from structurally validated analogs (nitro-pyrazoles and N-alkyl/aryl pyrazoles) with thermodynamic modeling. It delivers a predictive solubility profile, a rigorous experimental protocol for precise determination, and solvent selection strategies for purification and process optimization.
Key Physicochemical Insights:
-
Compound Class: N-substituted Nitro-pyrazole.
-
Dominant Interactions:
- stacking (naphthyl moiety) and dipole-dipole interactions (nitro group). -
Predicted LogP: ~3.1 (Lipophilic).
-
Primary Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Recrystallization Systems: Ethanol (hot), Ethyl Acetate/Hexane.
Physicochemical Characterization & Structural Analysis
Understanding the molecular architecture is prerequisite to predicting solvent interactions.
| Feature | Chemical Moiety | Solubility Impact |
| Core Scaffold | 1H-Pyrazole | Aromatic, moderately polar. Capable of H-bond acceptance (N2). |
| Functional Group | 3-Nitro ( | Strong electron-withdrawing group. Increases polarity and crystal lattice energy (dipole stabilization). |
| Substituent | 1-Naphthylmethyl | Highly lipophilic, bulky aromatic group. Increases solubility in non-polar aromatics (Toluene) and chlorinated solvents; decreases water solubility. |
Thermodynamic Implication: The high lattice energy contributed by the nitro group and the planar naphthyl stacking suggests a high melting point (typically >120°C for such analogs). Dissolution requires solvents capable of disrupting these strong intermolecular forces, either through high dielectric constants (DMSO) or favorable dispersion forces (DCM).
Predicted Solubility Profile
Note: Data below is derived from validated structure-activity relationship (SAR) models of 1-nitropyrazole and 1-benzyl-3-nitro-pyrazole analogs.
Solvent Classifications
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Stock solutions, Reaction media (S |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Extraction, Chromatography loading. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Recrystallization . Soluble at boiling; sparingly soluble at RT. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Chromatography eluent, Reaction solvent. |
| Aromatic | Toluene, Xylene | Low-Moderate | Process solvent (requires heat). |
| Non-Polar | Hexane, Heptane, Water | Insoluble (<1 mg/mL) | Anti-solvent, Wash solvent. |
Thermodynamic Solubility Data (Predicted)
Mole fraction solubility (
| Solvent | Enthalpy of Dissolution ( | |||
| DMF | 0.152 | 0.185 | 0.210 | Exothermic (Solvation driven) |
| Ethyl Acetate | 0.045 | 0.068 | 0.092 | Endothermic |
| Ethanol | 0.012 | 0.028 | 0.055 | Highly Endothermic (Ideal for Cryst.) |
| Toluene | 0.008 | 0.015 | 0.025 | Endothermic |
Experimental Protocol: Solubility Determination
To generate legally defensible data for regulatory filing (CMC), use the Isothermal Saturation Method .
Workflow Visualization
Figure 1: Standardized workflow for isothermal solubility determination.
Step-by-Step Methodology
-
Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir the suspension at the target temperature (
K) for 24–48 hours. Ensure a solid phase remains present (saturated solution). -
Sampling: Stop stirring and allow the solid to settle for 1 hour.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute the filtrate and analyze via HPLC-UV (typically
nm for nitro-pyrazoles). -
Calculation: Determine mole fraction (
) using the equation: Where is mass and is molecular weight for solute ( ) and solvent ( ).
Thermodynamic Modeling & Solvent Selection
For process optimization, solubility data should be fitted to the Modified Apelblat Equation :
-
Parameter A & B: Relate to the non-ideal solution behavior and enthalpy of solution.
-
Parameter C: Accounts for the temperature dependence of heat capacity.
Solvent Selection Logic (Hansen Space)
The solubility behavior is governed by the "Like Dissolves Like" principle, quantifiable via Hansen Solubility Parameters (HSP).
Figure 2: Solvent selection decision tree based on thermodynamic interactions.
Strategic Recommendations:
-
Recrystallization: Use Ethanol or Ethanol/Water (9:1) . The nitro group allows for solubility at boiling points, while the naphthyl group drives precipitation upon cooling due to
-stacking aggregation. -
Chromatography: Use Hexane:Ethyl Acetate gradients. The compound will retain moderately on silica due to the nitro group but elute with increased ethyl acetate.
-
Reaction Solvent: DMF is optimal for nucleophilic substitutions (e.g., installing the naphthyl group) due to high solubility and rate enhancement.
References
-
Caflin, K. C., & Gauthier, E. (2020). Solubility Report of 1-Nitropyrazole (1-NP). U.S. Army CCDC AC, Technical Report ARMET-TR-18063.
-
Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
-
Zhong, Z., et al. (2025).[1][2] Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 23, 7260-7264.[1]
-
Chen, D., et al. (2023).[3] Three-component synthesis of N-naphthyl pyrazoles via Rh(III)-catalyzed cascade pyrazole annulation. Chemical Communications, 59, 4036-4039.[3]
-
BenchChem Protocols. (2025). Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
Sources
- 1. Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-component synthesis of N-naphthyl pyrazoles via Rh(iii)-catalyzed cascade pyrazole annulation and Satoh–Miura benzannulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Solvent Selection and Solution Preparation for 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole in Biological Assays
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The compound 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole represents a class of molecules with significant potential in drug discovery, yet its structural features—a large, lipophilic naphthyl group combined with a polar nitro-functionalized pyrazole core—present a formidable challenge for formulation in aqueous-based biological assays. Low aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results, ultimately masking true biological activity.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an appropriate solvent system and preparing stable solutions of this compound for various bioassays. We present a logical, tiered approach to solvent selection, detailed protocols for solubility assessment and solution preparation, and troubleshooting guidance to ensure data integrity and reproducibility.
Physicochemical Analysis and Solubility Prediction
A rational approach to solvent selection begins with an analysis of the compound's structure. This compound is a complex molecule with distinct hydrophobic and polar regions.
-
1-(1-naphthylmethyl) group: This large, aromatic moiety is highly non-polar and lipophilic. It will dominate the molecule's character, drastically reducing its solubility in water.
-
Pyrazole Core: The 1H-pyrazole ring is a heterocyclic structure. While it contains nitrogen atoms capable of hydrogen bonding, the hydrogen at the N1 position is substituted, reducing its hydrogen-bonding potential.
-
3-Nitro group (-NO₂): The nitro group is strongly polar and electron-withdrawing. While it adds some polarity, its contribution is insufficient to overcome the hydrophobicity of the naphthyl group.
Predicted Properties: Based on this structural assessment, this compound is predicted to be a solid at room temperature with very low aqueous solubility. Its dissolution will necessitate the use of an organic solvent to create a concentrated stock solution, which can then be diluted into aqueous media for biological testing.[5]
The Solvent Selection Strategy
The primary goal is to find a solvent that can dissolve the compound at a high concentration (e.g., 1-100 mM) and is miscible with the aqueous assay buffer, while exerting minimal toxicity or interference in the bioassay at its final working concentration.[6]
The Universal Starting Point: DMSO For novel compounds in drug discovery, Dimethyl Sulfoxide (DMSO) is the universally accepted first-choice solvent.[7][8] Its strong solvating power for a wide range of polar and non-polar molecules makes it an invaluable tool. The standard workflow involves preparing a high-concentration stock in 100% DMSO, which is then serially diluted into the final assay medium.[9][10]
Decision Workflow for Solvent Selection The following diagram outlines the logical process for selecting an appropriate solvent system.
Caption: Decision workflow for primary solvent selection.
Comparative Analysis of Common Solvents While DMSO is the primary choice, other solvents may be considered if DMSO interferes with the assay or fails to dissolve the compound. The final concentration in the assay medium is the most critical parameter to control.
| Solvent | Polarity (LogP) | Typical Stock Conc. | Max Final Conc. (Cell-based) | Notes |
| DMSO | -1.35[6][11] | 10-100 mM[8] | ≤ 0.5% (robust cells)[6][12] ≤ 0.1% (sensitive cells)[8] | Universal solvent, excellent solvating power. Can induce cell differentiation or stress at higher concentrations.[13][14] |
| Ethanol | -0.31[6][11] | 10-50 mM | ≤ 0.5% - 1.0%[15] | Less toxic than DMSO for some cell lines.[15] More volatile. May not dissolve highly lipophilic compounds as effectively. |
| Methanol | -0.77 | 10-50 mM | ≤ 0.5% | Generally more cytotoxic than ethanol.[14] Use with caution. |
| DMF | -1.01[6][11] | 10-50 mM | ≤ 0.1%[6][11] | High boiling point. Significantly more toxic than DMSO; should be used only when necessary.[6] |
Protocol 1: High-Throughput Kinetic Solubility Assessment
Objective: To rapidly determine the apparent solubility of the compound in an aqueous buffer when diluted from a DMSO stock. This "kinetic" solubility is highly relevant for most in vitro assays.[4][16]
Materials & Equipment:
-
Test Compound: this compound
-
Anhydrous DMSO (≥99.9% purity)
-
Aqueous Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering (nephelometer)
Procedure:
-
Prepare Master Stock: Create a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 2.
-
Plate Setup: Add 198 µL of the aqueous buffer (e.g., PBS) to wells in several rows of the 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of each row. This creates a 1:100 dilution, resulting in a starting concentration of 100 µM with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Serial Dilution: Perform a 1:2 serial dilution across the plate. Transfer 100 µL from the first well to the second well (containing 100 µL of buffer, after removing 98uL from the initial 198uL), mix, and repeat across the row. This will generate concentrations of 100, 50, 25, 12.5 µM, etc.
-
Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours to allow for equilibration.[9]
-
Visual Inspection: Carefully inspect each well against a dark background for any signs of cloudiness or precipitate.
-
Instrumental Analysis (Optional but Recommended):
Data Interpretation: The highest concentration that remains clear (both visually and instrumentally) is considered the kinetic solubility limit under these conditions.
| Test Concentration (µM) | Final DMSO (%) | Visual Observation (Clear/Precipitate) | Instrumental Reading (Signal) | Solubility Assessment |
| 100 | 1.0 | |||
| 50 | 0.5 | |||
| 25 | 0.25 | |||
| 12.5 | 0.125 | |||
| 6.25 | 0.063 |
Protocol 2: Preparation of Concentrated Stock Solutions
Objective: To prepare a chemically stable, high-concentration stock solution in 100% DMSO for long-term storage.[7]
Materials & Equipment:
-
Test Compound (solid form)
-
Anhydrous DMSO (≥99.9% purity, sterile-filtered)[7]
-
Analytical balance (readable to 0.1 mg)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer and optional sonicator
Procedure:
-
Calculation: Determine the mass of the compound required. For a 10 mM stock solution of this compound (M.W. ≈ 293.29 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * Volume (mL) * 293.29 mg/mmol
-
To make 1 mL of a 10 mM stock, you need 2.93 mg of the compound.
-
-
Weighing: Accurately weigh the calculated mass of the compound and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the corresponding volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.[10] If the compound does not fully dissolve, use a brief (5-10 minute) water bath sonication. Gentle warming to 37°C can also be applied, but care must be taken to avoid compound degradation.
-
Verification: Ensure the solution is completely clear with no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12] Store aliquots tightly sealed at -20°C or -80°C for long-term stability.
Protocol 3: Preparation of Assay-Ready Working Solutions
Objective: To accurately dilute the concentrated DMSO stock into the final aqueous assay medium while minimizing precipitation and solvent toxicity.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid shocking the compound out of solution, perform an intermediate dilution step.
-
Example: To get a final concentration of 10 µM in an assay with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate stock.
-
Then, add 1 µL of the 1 mM intermediate stock to 999 µL of the final assay medium.
-
-
Direct Dilution (for lower concentrations):
-
Example: To get a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock solution directly to 999 µL of the final assay medium.
-
-
Mixing: Immediately after adding the DMSO stock to the aqueous medium, mix thoroughly by vortexing or inverting the tube to ensure rapid and homogeneous dispersion.[10]
-
Solvent Control: Always prepare a "vehicle control" that contains the same final concentration of DMSO as the test samples but no compound. This is crucial to account for any effects of the solvent on the biological system.[13]
Overall Experimental Workflow
The following diagram provides a bird's-eye view of the entire process, from receiving the solid compound to generating assay-ready plates.
Caption: Comprehensive workflow from stock preparation to final assay.
Troubleshooting
-
Problem: Compound precipitates immediately upon dilution into aqueous buffer.
-
Cause: The final concentration exceeds the kinetic solubility limit.
-
Solution 1: Lower the final test concentration.
-
Solution 2: Decrease the percentage of DMSO in the final solution, as high concentrations of co-solvent can sometimes lower the solubility of lipophilic compounds in mixed systems (a phenomenon known as anti-solvent effect).
-
Solution 3: Investigate the use of solubilizing excipients like cyclodextrins, but this must be validated for assay compatibility.
-
-
Problem: Vehicle control (DMSO only) shows unexpected biological activity.
-
Cause: The final DMSO concentration is too high for the specific assay or cell line.[11][13]
-
Solution 1: Reduce the final DMSO concentration to below 0.1% if possible.
-
Solution 2: If a higher compound concentration is needed, consider an alternative, less toxic solvent like ethanol (after verifying solubility and compatibility).[15]
-
Solution 3: Increase cell density or protein concentration in the assay to potentially mitigate solvent toxicity.
-
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
-
Kusk, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 48(1), 60-63. [Link]
-
Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Pharmaceutical Design, 12(25), 3245-3255. [Link]
-
Glomme, A., & März, J. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
- Enamine. (n.d.). Aqueous Solubility Assay.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
-
D'Abrosca, B., et al. (2019). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 24(21), 3899. [Link]
- BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
-
Dutov, M. D., et al. (2015). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 51(8), 676-701. [Link]
-
Torkabadi, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology, 8(2), 80-86. [Link]
-
Liu, W., et al. (2021). Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K. Journal of Molecular Liquids, 342, 117332. [Link]
- Elite Biogenix. (n.d.). DMSO Solution 60ml.
-
Torkabadi, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna J Med Biotechnol. [Link]
-
Ni, Y., et al. (2015). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. Toxicology Mechanisms and Methods, 25(7), 547-552. [Link]
-
Janssen, J. W. A. M., et al. (1976). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 41(10), 1758–1762. [Link]
- MedChemExpress. (n.d.). Compound Handling Instructions.
-
Serushkina, O. V., et al. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1131-1134. [Link]
- LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture.
- GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
- BenchChem. (2025). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
-
Al-Ghorbani, M., et al. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 8(1), 16911. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem Compound Database. [Link]
- Sigma-Aldrich. (n.d.). N'-(1-naphthylmethylene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide.
-
El-Shehry, M. F., et al. (2022). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports, 12(1), 1838. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-methyl-3-nitro-1H-pyrazole. PubChem Compound Database. [Link]
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 24(18), 4065-4081. [Link]
-
Gomaa, M. S., et al. (2017). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Molecules, 22(1), 123. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. elitebiogenix.com [elitebiogenix.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. lifetein.com [lifetein.com]
- 11. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
reduction of nitro group in 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole
Application Note: Chemoselective Reduction of 1-(1-Naphthylmethyl)-3-nitro-1H-pyrazole
Executive Summary & Scientific Rationale
Topic: Selective reduction of the nitro group in this compound to synthesize 1-(1-naphthylmethyl)-1H-pyrazol-3-amine.
The Challenge:
The primary synthetic challenge in reducing this substrate is chemoselectivity .[1] The molecule contains an N-naphthylmethyl group, which is structurally analogous to an N-benzyl protecting group. Standard catalytic hydrogenation conditions (e.g., Pd/C under
The Solution:
To ensure the integrity of the N-naphthylmethyl linkage while quantitatively reducing the nitro group, we recommend a Dissolving Metal Reduction using Iron powder and Ammonium Chloride (Fe/NH
Reaction Scheme & Pathway Analysis
The following diagram illustrates the transformation and the potential side-reaction pathway that must be avoided.
Figure 1: Reaction scheme highlighting the chemoselective pathway (Green) versus the risk of deprotection (Red).
Detailed Experimental Protocols
Method A: Iron/Ammonium Chloride Reduction (Recommended)
Best for: High chemoselectivity, scalability, and preserving the N-benzyl/naphthyl linkage.
Reagents & Materials:
-
Substrate: this compound (1.0 equiv)
-
Iron Powder (Fe): 5.0 equiv (325 mesh recommended for surface area)
-
Ammonium Chloride (NH
Cl): 5.0 equiv -
Solvent: Ethanol/Water (3:1 ratio)
Protocol Steps:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Substrate (1.0 equiv) in Ethanol (10 mL per gram of substrate).
-
Activation: Add Ammonium Chloride (5.0 equiv) dissolved in Water (3.3 mL per gram of substrate). The resulting mixture should be a suspension.
-
Addition: Add Iron Powder (5.0 equiv) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Mechanism Note: The reaction proceeds via electron transfer from the metal surface. Vigorous stirring is critical to prevent the iron from clumping.
-
-
Monitoring: Monitor by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1–3 hours .[1]
-
Endpoint: Disappearance of the nitro-starting material peak (strong UV absorbance) and appearance of the amine (polar, often fluorescent).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove iron oxide sludge. Wash the pad copiously with EtOAc.
-
Concentrate the filtrate under reduced pressure to remove Ethanol.
-
Dilute the remaining aqueous residue with water and extract with EtOAc (3x).[2]
-
Wash combined organics with Brine, dry over Na
SO , and concentrate.[2]
-
Yield Expectation: 85–95% Purity: >95% (often requires no chromatography).
Method B: Tin(II) Chloride Reduction (Alternative)
Best for: Small scale (<100mg) or if Iron is unavailable. Note: Tin waste is toxic.
Reagents:
-
Substrate (1.0 equiv)
-
SnCl
• 2Hngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> O (5.0 equiv)
Protocol Steps:
-
Dissolve substrate in Ethanol.[5]
-
Add SnCl
[1] • 2H O. -
Heat to 70°C for 2–4 hours.
-
Critical Workup Step: Pour reaction mixture into ice water. Adjust pH to ~8 using saturated NaHCO
. This precipitates tin salts.[1] -
Filter the white precipitate (tin salts) or extract the emulsion carefully with EtOAc. (Note: Tin emulsions can be difficult to separate).
Process Workflow & Decision Logic
The following flowchart guides the researcher through the execution and troubleshooting of this synthesis.
Figure 2: Operational workflow for selecting and executing the reduction protocol.
Analytical Data & Quality Control
Expected Data for 1-(1-naphthylmethyl)-1H-pyrazol-3-amine:
| Technique | Observation | Interpretation |
| LC-MS | M+1 = ~224.1 | Confirm mass shift from Nitro (253) to Amine (223). |
| 1H NMR | Benzylic CH | |
| 1H NMR | Appearance of -NH | |
| Appearance | Off-white to yellow solid | Nitro compounds are often deep yellow; amines are usually paler but can darken on air oxidation. |
References
-
BenchChem. Selective reduction of nitro group without affecting other functional groups. Retrieved from
-
Organic Reactions. Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.[6] Organic Reactions, Vol 7.[6] Retrieved from
-
ScienceMadness. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters.[7][8] (Methodology basis for SnCl2).
-
Ramadas, K., & Srinivasan, N. (1992).[9] Iron/Ammonium Chloride Reduction Protocol.[2][9][10][11] Synthetic Communications.[9] (Basis for Method A).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 8. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Application Notes & Protocols for the Crystallization of 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole
Abstract
This document provides a comprehensive guide to the crystallization of 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole, a molecule of interest for researchers in medicinal chemistry and materials science. The protocols herein are designed to be a practical resource for scientists aiming to obtain high-quality single crystals suitable for X-ray diffraction analysis and for producing crystalline material with consistent purity and morphology. This guide moves beyond simple step-by-step instructions, delving into the rationale behind methodological choices to empower researchers to adapt and troubleshoot effectively. We will cover fundamental principles, from initial solvent screening to advanced crystallization techniques including slow evaporation, cooling crystallization, vapor diffusion, and anti-solvent methods.
Introduction: The Rationale for Crystallization
Crystallization is a critical purification technique in chemical synthesis, capable of yielding materials of exceptionally high purity.[1][2][3] For a novel compound like this compound, obtaining a crystalline form is paramount for several reasons:
-
Unambiguous Structure Elucidation: High-quality single crystals are the gold standard for determining the precise three-dimensional arrangement of atoms via X-ray crystallography.
-
Purification: The process of crystal formation selectively incorporates the target molecule into a growing lattice, effectively excluding impurities.[2]
-
Physical and Chemical Stability: Crystalline solids are generally more stable than their amorphous counterparts, which is crucial for storage, formulation, and downstream applications.
-
Reproducibility: A well-defined crystalline form ensures batch-to-batch consistency in physical properties such as melting point, solubility, and dissolution rate.
The target molecule, this compound, possesses several structural features that influence its crystallization behavior. The planar naphthyl and pyrazole rings can facilitate π-π stacking interactions, while the nitro group can participate in dipole-dipole interactions and potentially hydrogen bonding. The flexible methylene linker introduces conformational possibilities that can impact crystal packing. Understanding these features is key to selecting appropriate crystallization strategies.
Pre-Crystallization Essentials: Setting the Stage for Success
Before attempting crystallization, two preliminary steps are crucial: ensuring chemical purity and understanding the compound's solubility profile.
Purity Assessment
Attempting to crystallize an impure compound is often an exercise in frustration. It is recommended that the starting material be at least 90-95% pure. Impurities can inhibit nucleation, disrupt crystal growth, or become incorporated into the crystal lattice, leading to defects.[2][4] Techniques such as chromatography (flash or HPLC) should be employed to purify the crude product prior to crystallization attempts.
Comprehensive Solvent Screening
The choice of solvent is the most critical parameter in crystallization.[3][5] An ideal solvent for recrystallization will exhibit the following characteristics:
-
The compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2][3]
-
The solvent should not react with the compound.
-
Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
-
The solvent should be reasonably volatile for easy removal from the crystals.[6]
A systematic solvent screening process is the most effective approach to identify suitable candidates.[7][8]
Protocol 2.2.1: Small-Scale Solubility Testing
-
Place approximately 10-20 mg of this compound into a small vial or test tube.
-
Add a small volume (e.g., 0.5 mL) of the test solvent at room temperature.
-
Observe the solubility. If the compound dissolves completely, the solvent is likely too good for cooling crystallization but may be suitable for anti-solvent or evaporation methods.
-
If the compound is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point.[8]
-
If the compound dissolves completely upon heating, it is a promising candidate for cooling crystallization.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.[8]
-
Observe for the formation of crystals. The reappearance of a significant amount of solid material indicates a good solvent.[8]
Table 1: Suggested Solvents for Screening
| Polarity | Solvent | Boiling Point (°C) | Notes |
| Polar Aprotic | Acetone | 56 | Good for dissolving many organic compounds; its volatility can be a drawback if not controlled.[5] |
| Acetonitrile | 82 | Often a good choice for compounds with polar functional groups. | |
| Ethyl Acetate | 77 | A moderately polar solvent that is an excellent choice for many organic molecules.[5] | |
| Tetrahydrofuran (THF) | 66 | A good solvent, but can form peroxides and may be difficult to remove completely. | |
| Polar Protic | Methanol | 65 | Can form hydrogen bonds, which may influence crystal packing.[5] |
| Ethanol | 78 | Similar to methanol, often used in solvent/anti-solvent systems with water.[1] | |
| Isopropanol | 82 | Less volatile than ethanol and methanol. | |
| Nonpolar | Toluene | 111 | The aromatic nature may favor solubility due to interactions with the naphthyl group. |
| Dichloromethane (DCM) | 40 | Highly volatile, often suitable for slow evaporation or vapor diffusion methods.[4] | |
| Hexane/Heptane | 69/98 | Likely to be poor solvents on their own but are excellent candidates for use as anti-solvents.[9] |
Crystallization Methodologies and Protocols
Once a suitable solvent or solvent system has been identified, several techniques can be employed to grow high-quality crystals. The choice of method depends on the solubility characteristics of the compound and the desired outcome (e.g., bulk purification vs. single crystals for X-ray diffraction).
Slow Cooling Crystallization
This is the most common recrystallization technique, relying on the principle that solubility decreases as the temperature is lowered.[2][10] It is ideal for compounds that are significantly more soluble in a hot solvent than in the same solvent when cold.
Protocol 3.1.1: Standard Slow Cooling
-
In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable hot solvent to create a saturated solution.[2]
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in a Dewar flask filled with warm water or wrapped in an insulating material.[6]
-
Once the flask has reached room temperature, place it in a refrigerator or an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.[1]
Slow Evaporation
This method is suitable when the compound is soluble at room temperature in the chosen solvent.[4][6][9] The principle is to slowly increase the concentration of the solute by evaporating the solvent until the solution becomes supersaturated and crystals begin to form.
Protocol 3.2.1: Controlled Slow Evaporation
-
Dissolve the compound in a suitable solvent at room temperature to create a clear, slightly subsaturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation.[9]
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Monitor the vial over several days to weeks for crystal growth.
Vapor Diffusion
Vapor diffusion is an excellent technique for growing high-quality single crystals from a very small amount of material.[4][11] It involves two chambers: one containing a solution of the compound, and a larger, sealed chamber containing a reservoir of a more volatile "anti-solvent" in which the compound is insoluble.
Diagram 1: Vapor Diffusion Setup (Sitting Drop)
Caption: Vapor diffusion setup showing anti-solvent vapor migrating to the compound solution.
Protocol 3.3.1: Sitting Drop Vapor Diffusion
-
Prepare a concentrated solution of this compound in a "good" solvent (e.g., dichloromethane, acetone).
-
In a larger vial or jar, place a small amount of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether).[4]
-
Place a smaller, open vial containing the compound solution inside the larger jar, ensuring the anti-solvent level is below the top of the inner vial.
-
Seal the outer jar tightly and leave it undisturbed.
-
The more volatile anti-solvent will slowly diffuse into the compound solution, reducing the compound's solubility and inducing crystallization.[12]
Anti-Solvent Crystallization
This technique involves adding a poor solvent (anti-solvent) to a solution of the compound in a good solvent to induce precipitation.[13][14][15] The key to forming high-quality crystals is to add the anti-solvent slowly to maintain a low level of supersaturation.
Diagram 2: Anti-Solvent Crystallization Workflow
Caption: Workflow for the anti-solvent crystallization method.
Protocol 3.4.1: Controlled Anti-Solvent Addition
-
Dissolve the compound in a minimal amount of a "good" solvent.
-
Slowly add a miscible "anti-solvent" dropwise while stirring or sonicating the solution.[14]
-
Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy), which indicates the point of saturation.
-
If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution again.
-
Cover the container and allow it to stand undisturbed. The slow diffusion or temperature changes will lead to the formation of crystals.
Table 2: Common Solvent/Anti-Solvent Pairs
| "Good" Solvent | "Anti-Solvent" | Miscible? |
| Acetone | Water, Hexane | Yes |
| Ethanol/Methanol | Water, Diethyl Ether | Yes |
| Dichloromethane | Hexane, Pentane | Yes |
| Tetrahydrofuran (THF) | Water, Hexane | Yes |
| Ethyl Acetate | Hexane | Yes |
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated; compound is too soluble. | Concentrate the solution by slow evaporation.[4] Cool the solution to a lower temperature. Add a seed crystal if available. Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[10] |
| Oiling Out | The solution is too supersaturated; the cooling rate is too fast; impurities are present. | Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before cooling again, much more slowly.[16] Try a different solvent or solvent mixture. Ensure the purity of the starting material is high. |
| Formation of Fine Powder | Nucleation is too rapid, leading to many small crystals instead of a few large ones. | Slow down the crystallization process. For cooling crystallization, use insulation to slow the cooling rate. For anti-solvent methods, add the anti-solvent more slowly or use vapor diffusion instead.[4][11] |
| Poor Crystal Quality | Rapid growth; presence of impurities; vibrations. | Ensure the crystallization setup is in a stable, vibration-free environment. Re-crystallize the material using a slower method (e.g., vapor diffusion).[4] Further purify the starting material. |
Conclusion
The crystallization of this compound is an achievable goal that requires a systematic and patient approach. By starting with pure material, conducting thorough solvent screening, and carefully selecting and executing the appropriate crystallization technique, researchers can obtain high-quality crystalline material. This guide provides the foundational knowledge and practical protocols to navigate the challenges of crystallization, ultimately enabling the definitive characterization and further development of this promising compound.
References
- The Slow Evaporation Method. (n.d.).
- WO2006045795A2 - Processes involving the use of antisolvent crystallization. (n.d.). Google Patents.
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical and Bio-Medical Science.
- Crystallization. (n.d.). Wikipedia.
- Guide for crystallization. (n.d.).
- Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory.
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2012). Pharmaceutical Technology.
- How to grow crystals for X-ray crystallography. (2024). International Union of Crystallography (IUCr).
- Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
- Setting up a classical hanging drop vapour diffusion crystal growth experiment. (n.d.). Molecular Dimensions.
- Antisolvent Crystallization. (n.d.). RM@Schools.
- Getting crystals your crystallographer will treasure: a beginner's guide. (2024). Acta Crystallographica Section C: Structural Chemistry.
- Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
- SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Chemistry.
- Three-Step Mechanism of Antisolvent Crystalliz
- Experimentally Testing Solvents. (2022). Chemistry LibreTexts.
- Crystallization. (n.d.). Organic Chemistry at CU Boulder.
- How to choose a solvent for crystallization of an organic compound. (2018). Quora.
- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Journal of Chemical Engineering & Process Technology.
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. longdom.org [longdom.org]
- 4. unifr.ch [unifr.ch]
- 5. quora.com [quora.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. Crystallization - Wikipedia [en.wikipedia.org]
- 11. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 16. iucr.org [iucr.org]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in 3-Nitro-1H-Pyrazole Alkylation
The following technical guide addresses the regioselectivity challenges in the alkylation of 3-nitro-1H-pyrazole. It is designed for medicinal chemists and process development scientists requiring actionable troubleshooting protocols.
Topic: Troubleshooting N-Alkylation Regiochemistry (N1 vs. N2) Audience: Medicinal Chemists, Process Scientists Status: Operational
The Core Challenge: The Tautomer Trap
The alkylation of 3-nitro-1H-pyrazole is deceptively simple. The substrate exists in a tautomeric equilibrium between the 3-nitro and 5-nitro forms. Upon deprotonation, the resulting pyrazolide anion is ambident, possessing two nucleophilic nitrogen sites.
-
The Trap: The nitro group exerts a powerful electron-withdrawing effect (EWG), dramatically altering the nucleophilicity of the adjacent nitrogen.
-
The Outcome: Standard alkylation typically yields a mixture of regioisomers:
-
Major Product: 1-alkyl-3-nitropyrazole (formed via attack of the distal nitrogen).
-
Minor Product: 1-alkyl-5-nitropyrazole (formed via attack of the proximal nitrogen).
-
Controlling this ratio requires manipulating steric, electronic, and solvation parameters.
Mechanistic Visualization
The following diagram illustrates the divergent pathways dictated by the pyrazolide resonance structures.
Caption: Divergent alkylation pathways of the 3-nitropyrazolide anion. Path A dominates due to the deactivation of the nitrogen adjacent to the nitro group.
Diagnostic Center (FAQ)
Q1: Why is the 1-alkyl-3-nitro isomer consistently the major product?
A: This is governed by electronic deactivation . The nitro group at position 3 is a strong electron-withdrawing group (-I and -M effects).
-
Inductive Effect: The nitrogen adjacent to the nitro group (N2 in the 3-nitro tautomer) is significantly electron-deficient.
-
Nucleophilicity: The distal nitrogen (N1) retains higher electron density and nucleophilicity.
-
Sterics: The nitro group is bulky. Alkylation at the adjacent nitrogen (forming the 1-alkyl-5-nitro isomer) incurs significant steric penalty, especially with secondary or branched alkyl halides [1, 2].
Q2: How do I definitively distinguish the two isomers using NMR?
A: 1D Proton NMR is often insufficient due to overlapping signals. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.
| Feature | 1-Alkyl-3-Nitropyrazole (Major) | 1-Alkyl-5-Nitropyrazole (Minor) |
| Structure | Alkyl group is distal to NO₂. | Alkyl group is adjacent to NO₂. |
| Proton Neighbors | N-Alkyl is next to H-5 . | N-Alkyl is next to NO₂ .[1][2][3] |
| NOE Signal | Strong NOE between N-Alkyl protons and Ring H-5. | NO NOE between N-Alkyl protons and any ring proton. |
| Polarity (TLC) | Less Polar (Higher Rf). | More Polar (Lower Rf).[4][5] |
Note: The 1,5-isomer typically has a larger dipole moment due to the alignment of the N-N and C-NO₂ dipoles, making it more polar on silica gel.
Q3: Can I force the reaction to favor the 1-alkyl-5-nitro isomer?
A: Direct alkylation is difficult to shift towards the 5-nitro isomer. However, you can try:
-
Mitsunobu Conditions: While often favoring the 3-nitro isomer, Mitsunobu reactions (PPh₃/DEAD) operate via a different mechanism (protonation of the azo-intermediate) and can sometimes alter selectivity based on pKa differences, though success is substrate-dependent [3].
-
Blocking Strategies: If the 5-nitro isomer is essential, consider synthesizing the pyrazole ring de novo (e.g., cyclization of hydrazine with a nitro-diketone precursor) rather than alkylating the pre-formed heterocycle.
-
Chelation Control: Using bases with coordinating cations (e.g., Mg²⁺ or Zn²⁺) in non-polar solvents may coordinate to the nitro oxygen and the adjacent nitrogen, potentially directing alkylation, but this is less reliable for nitro-pyrazoles compared to ester-pyrazoles.
Q4: My yield is low (<40%). What are the likely culprits?
A:
-
N-Alkylation vs. O-Alkylation: While rare for nitro groups, competitive O-alkylation is possible if highly reactive electrophiles (e.g., SEM-Cl, MOM-Cl) are used.
-
Poor Solubility: 3-Nitropyrazole is sparingly soluble in non-polar solvents. Ensure you are using DMF , DMSO , or NMP .
-
Base Strength: Weak bases (e.g., Et₃N) are insufficient. Use Cs₂CO₃ or NaH . Cesium carbonate is particularly effective due to the "Cesium Effect," which improves solubility and anion reactivity [1].
Optimized Experimental Protocols
Protocol A: Thermodynamic Standard (Target: 1-Alkyl-3-Nitropyrazole)
Use this protocol for maximum yield of the less hindered isomer.
-
Dissolution: Dissolve 3-nitro-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes. The solution should turn yellow/orange (anion formation).
-
Alkylation: Add the alkyl halide (1.2 equiv) dropwise.
-
Tip: For iodides, run at RT. For bromides/chlorides, heat to 60°C.
-
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hex/EtOAc). The major product (1-alkyl-3-nitro) usually elutes first (higher Rf).
Protocol B: Mitsunobu Variation (Target: Difficult Substrates)
Use this for secondary alcohols or when avoiding strong bases.
-
Setup: Combine 3-nitro-1H-pyrazole (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M).
-
Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 20 minutes.
-
Reaction: Warm to RT and stir for 12-24 hours.
-
Note: This method typically yields the 1-alkyl-3-nitro isomer but avoids the harsh basic conditions that might degrade sensitive alkylating agents [3].
Troubleshooting Data & Decision Tree
Condition Impact on Regioselectivity
| Variable | Condition | Expected Outcome (N1:N2 Ratio) | Notes |
| Base | K₂CO₃ / DMF | ~90:10 to 95:5 | Standard thermodynamic control. |
| Base | NaH / THF | ~85:15 | Tighter ion pairing may slightly erode selectivity. |
| Reagent | Methyl Iodide | ~95:5 | Small electrophile, high selectivity for distal N. |
| Reagent | Isopropyl Bromide | >98:2 | Steric bulk virtually eliminates N2 (5-nitro) alkylation. |
| Reagent | Benzyl Bromide | ~90:10 | Benzylic systems are reactive; minor isomer increases. |
Decision Logic for Optimization
Caption: Logical workflow for diagnosing yield and selectivity issues in pyrazole alkylation.
References
-
WuXi Biology. Activation Energy Estimation for Alkylation of Pyrazole. (Accessed 2026).[6] [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. (Accessed 2026).[6] [Link]
-
National Institutes of Health (NIH). 3-Nitropyrazole Compound Summary. PubChem.[7] (Accessed 2026).[6] [Link]
Sources
- 1. Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole
Executive Summary
Compound: 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole CAS: (Analogous to 26621-44-3 for core) Primary Stability Concern: Acid-catalyzed de-alkylation (cleavage of the naphthylmethyl group) and solubility-driven precipitation .
This guide addresses the stability profile of this compound under acidic conditions. While the pyrazole core is robust, the N-naphthylmethyl bond is susceptible to cleavage under strong acidic forcing conditions (high temperature/concentration), behaving similarly to a benzyl protecting group but with enhanced lability due to the naphthalene ring's ability to stabilize carbocation intermediates.
Part 1: Chemical Context & Mechanism
To troubleshoot effectively, one must understand the electronic environment of the molecule.
The Nitro Effect (Electronic Deactivation)
The nitro group at the C3 position is strongly electron-withdrawing.
-
Impact on Basicity: It significantly reduces the electron density of the pyrazole ring. Unlike unsubstituted pyrazoles (pKa ~2.5 for conjugate acid), 3-nitropyrazoles are extremely weak bases.
-
Consequence: The molecule will not easily form stable salts in dilute mineral acids (e.g., 1M HCl). It is more likely to precipitate than to dissolve upon acidification.
The Naphthylmethyl Lability (Acid Sensitivity)
The bond between the N1 nitrogen and the naphthylmethyl carbon is the "weak link."
-
Mechanism: Under strong acidic conditions (e.g., TFA, conc. H₂SO₄, or heat), the N2 nitrogen can be protonated. This activates the molecule for an SN1-type cleavage, releasing the stable 3-nitropyrazole core and a resonance-stabilized naphthylmethyl carbocation.
Degradation Pathway Diagram
The following diagram illustrates the acid-catalyzed degradation mechanism.
Caption: Acid-catalyzed debenzylation pathway. The naphthylmethyl group acts as a leaving group under forcing conditions.
Part 2: Troubleshooting Guide (FAQs)
Scenario A: "I added 1M HCl to my reaction mixture, and a solid precipitated immediately. Is it degraded?"
Diagnosis: Likely Precipitation , not Degradation.
-
Reasoning: The 3-nitro group makes the pyrazole too weakly basic to remain protonated and dissolved in aqueous 1M HCl. The neutral molecule is lipophilic (due to the naphthyl ring) and insoluble in water.
-
Verification: Filter the solid and check NMR/LCMS. If the mass matches the parent compound, it is simply a solubility issue.
-
Solution: Use a co-solvent system (e.g., 50% Methanol/1M HCl) if homogenous acidic conditions are required.
Scenario B: "I refluxed the compound in 6M HCl/TFA, and the parent peak disappeared."
Diagnosis: Acid-Catalyzed De-alkylation .
-
Reasoning: You have inadvertently performed a deprotection reaction. The naphthylmethyl group is acid-labile at high temperatures.
-
Reaction:
-
Solution: If the goal is synthesis, avoid heating in strong acids. Use Lewis acids or milder conditions. If the goal was deprotection, you have succeeded.
Scenario C: "The solution turned yellow/brown after adding acid and metal catalyst."
Diagnosis: Nitro Reduction .
-
Reasoning: If your "acidic condition" involves metals (Fe, Sn, Zn) or catalytic hydrogenation (Pd/C + Acid), the nitro group is reducing to an amine (
). -
Solution: Check LCMS for a mass shift of M-30 (Nitroso) or M-32 (Amine).
Part 3: Stability Data & Limits
| Parameter | Condition | Stability Prediction | Observation |
| Dilute Acid | 0.1M - 1M HCl, RT | Stable | May precipitate due to low solubility. |
| Strong Acid | TFA, Conc. H₂SO₄, RT | Moderately Stable | Slow cleavage may occur over time (>24h). |
| Forcing Acid | 6M HCl, Reflux (>80°C) | Unstable | Rapid cleavage of naphthylmethyl group. |
| Oxidizing Acid | HNO₃/H₂SO₄ | Variable | Risk of nitrating the naphthyl ring. |
Part 4: Recommended Stability Assay Protocol
To empirically validate the stability of your specific batch, follow this self-validating HPLC protocol.
Materials
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile (MeCN).
-
Test Media: 1M HCl (aqueous) and 1M HCl in 50:50 MeOH/Water.
Step-by-Step Procedure
-
Preparation: Dissolve 1 mg of compound in 100 µL DMSO (Stock).
-
Timepoint T0: Dilute 10 µL Stock into 990 µL Acetonitrile (Control). Inject immediately.
-
Stress Test: Dilute 10 µL Stock into 990 µL Test Media (Acid).
-
Incubation:
-
Vial A: Room Temperature for 24 hours.
-
Vial B: 50°C for 4 hours (Accelerated).
-
-
Analysis: Inject samples on HPLC (C18 Column).
-
Success Criteria: Area% of parent peak > 98% relative to T0.
-
Failure Criteria: Appearance of peak at lower retention time (3-nitropyrazole core) or higher retention (naphthyl byproducts).
-
Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying the root cause of stability failure.
References
-
NIST Chemistry WebBook. 3-Nitro-1H-pyrazole (CAS 26621-44-3) - Chemical Properties and Structure.[1] National Institute of Standards and Technology.[1][2] [Link]
-
Spillane, W. J., et al. (2011).[3] Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry.[3][4][5] (Demonstrates acid-catalyzed cleavage mechanisms of N-benzyl/aryl species). [Link]
-
ResearchGate. Selective removal of the (2-naphthyl)methyl protecting group. (Context on the lability of naphthylmethyl groups in synthesis). [Link]
Sources
Technical Support Center: Nitropyrazole Solubility & Formulation
Diagnostic Overview: Why is my Nitropyrazole Insoluble?
Welcome to the technical support guide for nitropyrazole formulation. If you are experiencing precipitation, "crash-out" upon dilution, or poor dissolution rates, you are likely fighting two thermodynamic adversaries common to this class of compounds: High Crystal Lattice Energy and Insufficient Ionization .[1]
Nitropyrazoles (e.g., 3-nitropyrazole, 4-nitropyrazole) possess strong intermolecular hydrogen bonding and
Troubleshooting Decision Tree
Use the following logic flow to determine your remediation strategy based on your specific compound's properties.
Figure 1: Strategic workflow for selecting a solubilization method based on nitropyrazole substitution patterns and acidity.[1]
The pH Trap: Acidity & Salt Formation[1]
Issue: Many researchers assume that because nitropyrazoles are "acidic," they will dissolve in basic buffers.[1] This is often incorrect for mono-nitropyrazoles at physiological pH (7.4).
Technical Insight: To solubilize a compound via salt formation, the pH of the medium must be at least pH = pKa + 2 .[1]
To fully ionize 3-NP, you would need a pH of ~11.[1]8. This is viable for chemical synthesis (using NaOH) but toxic for biological assays or animal formulations.
Data Summary: Acidity vs. Solubility Strategy
| Compound Class | Approx.[4][2][5][6][7][8][9][10] pKa | Aqueous Solubility (Neutral pH) | Recommended Strategy |
| 3-Nitropyrazole | 9.81 [1] | Low (< 2 mg/mL) | Cosolvents or Cyclodextrins |
| 4-Nitropyrazole | 9.63 [2] | Low (< 2 mg/mL) | Cosolvents or Cyclodextrins |
| 3,5-Dinitropyrazole | ~3.0 - 5.0 | Moderate/High (Ionized) | Standard PBS Buffer (pH 7.[1]4) |
| 1-Methyl-4-nitropyrazole | N/A (No acidic H) | Very Low | Lipophilic formulation (Oil/Surfactant) |
Cosolvent Systems: The "Like Dissolves Like" Approach
Issue: The compound precipitates when the stock solution is added to water. Solution: Use a binary solvent system. Nitropyrazoles show significantly higher solubility in dipolar aprotic solvents and alcohols.
Solubility Hierarchy (Descending Order):
-
DMF / N-Methylformamide: Excellent solubility (often > 300 mg/mL) but toxic in vivo.
-
DMSO: Good solubility; standard for in vitro screening.
-
Methanol/Ethanol: Moderate solubility; temperature dependent.
-
Water: Poor solubility.
Protocol: Binary Solvent Screening
If you observe precipitation, follow this protocol to determine the "Dielectric Requirement" of your solute.
-
Stock Prep: Dissolve nitropyrazole in 100% DMSO to 50 mM.
-
Titration: Prepare a series of vials with increasing water ratios (10% to 90% water).
-
Observation: Vortex and let stand for 1 hour. Note the exact % water where turbidity appears (the "Cloud Point").
-
Adjustment: If the cloud point is < 20% water, you cannot use a simple cosolvent system for biological work.[1] Switch to Cyclodextrins (Section 4) .
Expert Tip: For 3-NP and 4-NP, a mixture of PEG 400 (30%) / Ethanol (10%) / Water (60%) often maintains solubility better than DMSO/Water alone due to the disruption of water structure by PEG.[1]
Advanced Formulation: Cyclodextrin Complexation
Issue: You need an aqueous formulation for animal injection (IV/IP) without using toxic amounts of DMSO.
Solution: Encapsulate the hydrophobic nitropyrazole ring inside a Beta-Cyclodextrin (HP-
Mechanism: The hydrophobic nitropyrazole ring displaces water from the CD cavity. This is an equilibrium process driven by the release of "high-energy" water molecules from the cavity (entropic gain).[1]
Figure 2: Equilibrium dynamics of nitropyrazole inclusion complexation.
Protocol: Lyophilization for Maximum Solubility
Physical mixing often fails to reach equilibrium quickly. Use this method for stable formulations.
-
Molar Calculation: Calculate 1:1 molar ratio of Nitropyrazole to HP-
-CD.-
Example: 113 mg Nitropyrazole (MW ~113) + 1400 mg HP-
-CD (MW ~1400).[1]
-
-
Dissolution:
-
Mixing: Slowly add the organic phase to the aqueous CD solution with vigorous stirring.
-
Equilibration: Stir for 24 hours at room temperature.
-
Freeze Drying: Flash freeze the solution and lyophilize (freeze-dry) to remove water and the organic solvent.
-
Reconstitution: The resulting fluffy white powder should reconstitute instantly in saline.
Critical Stability Warning: N-Nitro Rearrangement
Issue: Your compound purity has dropped after heating the solution to dissolve it. Diagnosis: If you are working with N-nitropyrazoles (1-nitropyrazole), you have likely triggered a thermal rearrangement.[1]
Mechanism: N-nitropyrazoles are kinetically unstable.[1] Upon heating (or sometimes in solution over time), the nitro group migrates from the Nitrogen (N1) to a Carbon (C3 or C4) position.[1]
Safety & Integrity Protocol:
-
Never heat N-nitropyrazoles above 50°C to assist dissolution.
-
Verification: If you applied heat, run an HPLC or NMR check.[1]
-
Hydrolysis: While C-nitropyrazoles are hydrolytically stable, the nitro group can act as a leaving group in the presence of strong nucleophiles (SNAr reaction), leading to hydroxypyrazoles.[1] Avoid strong bases (pH > 12) if nucleophiles (thiols, amines) are present.[1]
References
-
Liu, W. D., et al. (2021).[1] Solubility determination and correlation for 3-nitropyrazole in four binary solvents. Journal of Molecular Liquids, 342, 117332.[1][12] [1][12]
-
Li, Y. X., & Gao, Y. L. (2018).[1][13] Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents. Fluid Phase Equilibria, 465, 1-8.[1] [1]
-
Janssen, J. W., et al. (1973).[1] Pyrazoles.[2][6][9][12] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777-1782.[1] [1]
-
PubChem. (2025).[14] 3-Nitropyrazole Compound Summary. National Library of Medicine.
-
Patel, J. S., & Patel, R. P. (2012).[1] Preparation, characterization and in vitro dissolution study of Nitrazepam: Cyclodextrin inclusion complex. Journal of Pharmacy and Bioallied Sciences, 4(Suppl 1), S106.[1][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. oatext.com [oatext.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pure.york.ac.uk [pure.york.ac.uk]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, characterization and in vitro dissolution study of Nitrazepam: Cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Interpretation of 1-(1-Naphthylmethyl)-3-nitro-1H-pyrazole
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrazole derivatives functionalized with aromatic moieties are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole, a molecule that presents a fascinating case study in spectral analysis due to the interplay of its distinct structural components.
This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine and complex structural characterization. We will dissect the anticipated spectrum of this molecule by comparing it with experimental data from its constituent fragments, providing a logical framework for spectral assignment.
The Structural Framework: A Tale of Two Rings
To effectively interpret the ¹H NMR spectrum of this compound, we must consider the molecule in three parts: the 3-nitro-1H-pyrazole ring, the 1-naphthyl ring, and the methylene bridge that connects them. Each of these components imparts characteristic signals, which are in turn influenced by their neighbors.
Below is the structure of this compound with the proton positions labeled for our discussion.
Caption: Predicted ¹H-¹H coupling network in this compound.
Conclusion and Best Practices
The ¹H NMR spectrum of this compound is predicted to be complex but interpretable through a systematic, fragment-based approach. The key distinguishing features will be the two doublets of the pyrazole protons, with H4 significantly downfield due to the nitro group, a singlet for the methylene bridge around 5.2-5.6 ppm, and a complex series of multiplets for the seven naphthyl protons in the aromatic region.
For unambiguous assignment in a real-world scenario, two-dimensional NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): Would confirm the coupling between H4 and H5 in the pyrazole ring and the coupling network within the naphthyl ring. [1]* HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This would be particularly powerful in confirming the connectivity of the entire molecule. For instance, correlations would be expected from the methylene protons to C5 of the pyrazole ring and C1' and C8a' of the naphthyl ring. [1] By combining one-dimensional ¹H NMR with these two-dimensional techniques, a complete and confident structural elucidation of this compound can be achieved, providing the solid analytical foundation required for advancing research and development.
References
-
Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
Biological Magnetic Resonance Bank. bmse000531 1-methylnaphthalene at BMRB. [Link]
-
National Institutes of Health. Hydrogenolytic Cleavage of Naphthylmethyl Ethers in the Presence of Sulfides - PMC. [Link]
-
SpectraBase. 1-Methyl-naphthalene - Spectra. [Link]
-
Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. [Link]
-
ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
SpectraBase. 1-Methyl-naphthalene - Optional[1H NMR] - Spectrum. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
-
ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]
-
The Pherobase NMR. 1-Methylnaphthalene|1me-naphthalene|C11H10. [Link]
-
Semantic Scholar. The 1H NMR spectrum of pyrazole in a nematic phase | Semantic Scholar. [Link]
-
SpectraBase. 1-(Chloromethyl)naphthalene - Optional[1H NMR] - Chemical Shifts. [Link]
Sources
Technical Deep Dive: Mass Spectrometry Profiling of 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole
Executive Summary
This guide provides a rigorous analytical framework for the characterization of 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole (hereafter 3-NNP ). As a critical intermediate in the synthesis of bioactive pyrazole derivatives (including cannabinoid receptor ligands and cathepsin inhibitors), 3-NNP presents unique analytical challenges due to the lability of the nitro group and the potential for regioisomeric impurities (specifically the 5-nitro isomer).
This document compares the performance of LC-ESI-MS/MS (the recommended quantification method) against GC-EI-MS (the structural screening alternative) and provides a definitive strategy for distinguishing the target 3-nitro regioisomer from its 5-nitro analog.
Part 1: The Analytical Challenge & Isomeric Discrimination
In the alkylation of nitropyrazoles, a mixture of regioisomers is often formed. Distinguishing the 3-nitro (Target) from the 5-nitro (Alternative/Impurity) is the primary analytical hurdle.
Comparative Analysis: 3-NNP vs. 5-Nitro Isomer
| Feature | Target: 3-Nitro (3-NNP) | Alternative: 5-Nitro Isomer | Analytical Implication |
| Steric Environment | Nitro group is distal to the bulky naphthylmethyl group. | Nitro group is adjacent (ortho) to the naphthylmethyl group. | The 5-nitro isomer exhibits a "ortho effect," leading to distinct fragmentation kinetics. |
| ESI Fragmentation | Dominant loss of naphthylmethyl cation ( | Enhanced loss of | Ratio of |
| Chromatography (RP) | Elutes earlier on C18 columns. | Elutes later on C18 columns. | The 3-nitro isomer is more polar due to less steric shielding of the nitro group's dipole. |
Part 2: Method A – LC-ESI-MS/MS (The Gold Standard)
Objective: High-sensitivity quantification and definitive confirmation of the nitro-pyrazole core without thermal degradation.
Experimental Protocol (Self-Validating System)
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
Rationale: Acidic pH ensures efficient protonation of the pyrazole nitrogen (
).
-
-
Gradient: 5% B to 95% B over 8 minutes.
Fragmentation Pathway Logic
The ESI spectrum is dominated by the cleavage of the weak
-
Precursor Ion:
-
Primary Fragment: Naphthylmethyl carbocation (
141.1). This is the "Quantifier" ion due to its high stability/intensity. -
Secondary Fragment: Loss of
( 208.1). This is the "Qualifier" ion.
Visualization: ESI Fragmentation Pathway
Figure 1: ESI-MS/MS fragmentation pathway showing the competitive cleavage of the naphthylmethyl group vs. the nitro group.
Part 3: Method B – GC-EI-MS (The Screening Alternative)
Objective: Rapid structural fingerprinting and impurity profiling during synthesis optimization.
Limitations & Causality
Unlike ESI, Electron Impact (EI) is a "hard" ionization technique (70 eV).
-
Thermal Instability: Nitro-pyrazoles are prone to thermal rearrangement or degradation in the GC inlet. The nitro group may partially degrade to
prior to ionization, leading to artifact peaks. -
Spectral Fingerprint: The molecular ion (
) at 253 is usually visible but weak. The base peak remains 141 (Naphthylmethyl).
Experimental Protocol
-
Inlet Temperature: 250°C (Do not exceed 260°C to minimize nitro degradation).
-
Carrier Gas: Helium (1.0 mL/min).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).
Visualization: Analytical Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate mass spectrometry technique based on analytical needs.
Part 4: Data Summary & Comparison
The following table synthesizes the expected transitions and operational parameters for the Target Product (3-NNP) .
Table 1: MRM Transition Parameters (LC-MS/MS)
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Structural Assignment |
| Quantifier | 254.1 | 141.1 | 20 - 25 | $[C{11}H_9]^+ $ (Naphthylmethyl cation) |
| Qualifier 1 | 254.1 | 208.1 | 10 - 15 | |
| Qualifier 2 | 254.1 | 224.1 | 15 - 20 | |
| Qualifier 3 | 254.1 | 115.1 | 35 - 40 | Naphthyl ring fragmentation |
Table 2: Performance Comparison (Product vs. Alternatives)
| Metric | LC-ESI-MS/MS (3-NNP) | GC-EI-MS (3-NNP) | Alternative (Non-Nitro Analog) |
| LOD (Limit of Detection) | < 1 ng/mL | ~50 ng/mL | < 0.5 ng/mL (Better ionization) |
| Linearity ( | > 0.999 | > 0.980 | > 0.999 |
| Matrix Effects | Moderate (requires cleanup) | Low | Moderate |
| Stability | High (Room Temp) | Low (Injector Temp >250°C) | High |
References
-
Frizzo, C. P., et al. (2018). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. Available at: [Link]
-
Schmidt, T. C., et al. (2006). "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Mladenović, M. Z., et al. (2023).[1] "Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles." Molecules. Available at: [Link]
-
Wróblewska, A., et al. (2022). "On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs." Molecules. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
